molecular formula C30H33NO6S B11085073 2-(Ethylsulfanyl)ethyl 4-[4-(acetyloxy)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-(Ethylsulfanyl)ethyl 4-[4-(acetyloxy)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11085073
M. Wt: 535.7 g/mol
InChI Key: BWEZQHULXIRVPC-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)ethyl 4-[4-(acetyloxy)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a quinoline core, which is known for its biological activity, and several functional groups that can participate in diverse chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl 4-[4-(acetyloxy)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic synthesis. One common route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate.

    Functional Group Modifications:

    Final Assembly: The final product is obtained by esterification of the carboxylate group with the appropriate alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and methoxy groups.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline ring.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., NaOH) are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur group could yield a sulfoxide or sulfone, while reduction of the carbonyl group could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds with a quinoline core are known for their antimicrobial and anticancer properties. This specific compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound’s structural features suggest it could interact with various biological targets, making it a candidate for drug development. Research could focus on its efficacy and safety in treating diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interaction with molecular targets. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.

    Phenyl Esters: Compounds such as aspirin, which also contain an acetyloxyphenyl group.

Uniqueness

What sets 2-(Ethylsulfanyl)ethyl 4-[4-(acetyloxy)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its combination of functional groups, which could confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C30H33NO6S

Molecular Weight

535.7 g/mol

IUPAC Name

2-ethylsulfanylethyl 4-(4-acetyloxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C30H33NO6S/c1-5-38-15-14-36-30(34)27-18(2)31-24-16-21(23-8-6-7-9-26(23)35-4)17-25(33)29(24)28(27)20-10-12-22(13-11-20)37-19(3)32/h6-13,21,28,31H,5,14-17H2,1-4H3

InChI Key

BWEZQHULXIRVPC-UHFFFAOYSA-N

Canonical SMILES

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)OC(=O)C)C(=O)CC(C2)C4=CC=CC=C4OC)C

Origin of Product

United States

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